molecular formula C21H19NOS B11538489 2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide

2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide

Cat. No.: B11538489
M. Wt: 333.4 g/mol
InChI Key: RUWNLPDUHKOWFR-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]-N-phenylacetamide is an organic compound with a molecular formula of C21H19NOS It is characterized by the presence of a diphenylmethyl group attached to a sulfanyl group, which is further connected to an N-phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethyl)sulfanyl]-N-phenylacetamide typically involves the reaction of diphenylmethanethiol with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethyl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.

    Reduction: Lithium aluminum hydride; reflux conditions.

    Substitution: Alkyl halides, aryl halides; presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Alkylated or arylated phenylacetamide derivatives.

Scientific Research Applications

2-[(Diphenylmethyl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide
  • 2-[(Diphenylmethyl)sulfanyl]-N-methylacetamide
  • 2-[(Diphenylmethyl)sulfanyl]-N-ethylacetamide

Uniqueness

2-[(Diphenylmethyl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group and the phenylacetamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

2-benzhydrylsulfanyl-N-phenylacetamide

InChI

InChI=1S/C21H19NOS/c23-20(22-19-14-8-3-9-15-19)16-24-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,22,23)

InChI Key

RUWNLPDUHKOWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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